N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine
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Overview
Description
N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features a benzene-1,2-diamine moiety attached to a 1H-[1,2,4]triazol-3-yl group substituted with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine typically involves the following steps:
Preparation of 1H-[1,2,4]Triazole-3-yl Derivative: The starting material, 1H-[1,2,4]triazole-3-yl, is synthesized through cyclization reactions involving hydrazides and phenylisothiocyanate in an alkaline medium.
Introduction of m-Tolyl Group: The m-tolyl group is introduced through a substitution reaction, where the triazole ring is reacted with m-tolyl halides under suitable conditions.
Attachment of Benzene-1,2-Diamine: The final step involves the reaction of the triazole derivative with benzene-1,2-diamine under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the triazole ring or benzene-1,2-diamine moiety can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Various halides and nucleophiles are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced analogs with altered electronic properties.
Substitution Products: A range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a potential antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is being explored for its anticancer properties. Its derivatives are being tested for their efficacy in inhibiting cancer cell growth.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and are used in similar applications, such as antimicrobial and anticancer agents.
Benzene-1,2-Diamine Derivatives: These compounds contain the benzene-1,2-diamine moiety and are used in the synthesis of dyes and pharmaceuticals.
Indole Derivatives: These compounds feature the indole ring and are known for their biological activities, including antiviral and anti-inflammatory properties.
Uniqueness: N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine stands out due to its unique combination of the triazole ring and benzene-1,2-diamine moiety. This combination provides a versatile platform for developing new compounds with diverse applications.
Properties
IUPAC Name |
2-N-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-5-4-6-11(9-10)14-18-15(20-19-14)17-13-8-3-2-7-12(13)16/h2-9H,16H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDFAXPTCJIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2)NC3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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